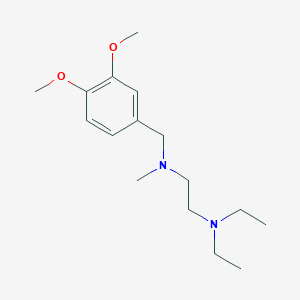![molecular formula C16H13F4NO3 B5758440 N-[4-fluoro-3-(trifluoromethyl)phenyl]-3,5-dimethoxybenzamide](/img/structure/B5758440.png)
N-[4-fluoro-3-(trifluoromethyl)phenyl]-3,5-dimethoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-fluoro-3-(trifluoromethyl)phenyl]-3,5-dimethoxybenzamide, also known as FTB or FTB-1, is a chemical compound that has been the focus of scientific research due to its potential as a therapeutic agent. FTB belongs to the class of phenylalkylamines and has been found to exhibit various biochemical and physiological effects.
Mecanismo De Acción
The exact mechanism of action of N-[4-fluoro-3-(trifluoromethyl)phenyl]-3,5-dimethoxybenzamide is not fully understood. However, it has been proposed that N-[4-fluoro-3-(trifluoromethyl)phenyl]-3,5-dimethoxybenzamide inhibits the activity of certain enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators. N-[4-fluoro-3-(trifluoromethyl)phenyl]-3,5-dimethoxybenzamide has also been shown to modulate the activity of certain ion channels, such as TRPV1 and TRPA1, which are involved in pain perception.
Biochemical and Physiological Effects:
N-[4-fluoro-3-(trifluoromethyl)phenyl]-3,5-dimethoxybenzamide has been found to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. N-[4-fluoro-3-(trifluoromethyl)phenyl]-3,5-dimethoxybenzamide has also been found to reduce the levels of inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), in animal models of inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[4-fluoro-3-(trifluoromethyl)phenyl]-3,5-dimethoxybenzamide has several advantages for lab experiments. It is a highly pure compound that can be easily synthesized in large quantities. It has also been found to exhibit low toxicity and high selectivity for certain targets. However, N-[4-fluoro-3-(trifluoromethyl)phenyl]-3,5-dimethoxybenzamide has some limitations, including its poor solubility in water and its instability under certain conditions.
Direcciones Futuras
There are several future directions for the research on N-[4-fluoro-3-(trifluoromethyl)phenyl]-3,5-dimethoxybenzamide. One direction is to investigate the potential of N-[4-fluoro-3-(trifluoromethyl)phenyl]-3,5-dimethoxybenzamide as a therapeutic agent for various inflammatory and pain-related conditions. Another direction is to explore the molecular targets and pathways involved in the anti-cancer effects of N-[4-fluoro-3-(trifluoromethyl)phenyl]-3,5-dimethoxybenzamide. Additionally, the development of more stable and water-soluble analogs of N-[4-fluoro-3-(trifluoromethyl)phenyl]-3,5-dimethoxybenzamide may enhance its therapeutic potential.
Métodos De Síntesis
The synthesis of N-[4-fluoro-3-(trifluoromethyl)phenyl]-3,5-dimethoxybenzamide involves the reaction of 4-fluoro-3-(trifluoromethyl)aniline with 3,5-dimethoxybenzoic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction yields N-[4-fluoro-3-(trifluoromethyl)phenyl]-3,5-dimethoxybenzamide as a white solid with a high purity.
Aplicaciones Científicas De Investigación
N-[4-fluoro-3-(trifluoromethyl)phenyl]-3,5-dimethoxybenzamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, analgesic, and anti-cancer properties. N-[4-fluoro-3-(trifluoromethyl)phenyl]-3,5-dimethoxybenzamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. It has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Propiedades
IUPAC Name |
N-[4-fluoro-3-(trifluoromethyl)phenyl]-3,5-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F4NO3/c1-23-11-5-9(6-12(8-11)24-2)15(22)21-10-3-4-14(17)13(7-10)16(18,19)20/h3-8H,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRBACWBFWCATJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=CC(=C(C=C2)F)C(F)(F)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F4NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[5-(2-chloro-4-nitrophenyl)-2-furoyl]-4-methylpiperidine](/img/structure/B5758367.png)

![N-(3-chloro-4-methoxyphenyl)-2-[(4-chlorophenyl)thio]acetamide](/img/structure/B5758381.png)


![N-[1-(aminocarbonyl)-2-(2-furyl)vinyl]-2-furamide](/img/structure/B5758414.png)

![1-(2-methoxyphenyl)-4-[(4-phenyl-1-piperazinyl)acetyl]piperazine](/img/structure/B5758434.png)


![ethyl [2-(2-pyridinyl)-1H-benzimidazol-1-yl]acetate](/img/structure/B5758459.png)
![6-ethyl-5-methyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5758466.png)
